molecular formula C8H9ClN2O2 B1394648 2-Chloro-N-(2-hydroxyethyl)nicotinamide CAS No. 1178440-36-2

2-Chloro-N-(2-hydroxyethyl)nicotinamide

Cat. No.: B1394648
CAS No.: 1178440-36-2
M. Wt: 200.62 g/mol
InChI Key: GZBNXYQZRKROLS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxyethyl)nicotinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBNXYQZRKROLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)nicotinamide: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-hydroxyethyl)nicotinamide, a derivative of nicotinamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and analytical science to present its core physicochemical properties, a proposed synthetic route, and a robust analytical workflow for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule.

Molecular Identity and Physicochemical Properties

This compound is a nicotinamide derivative featuring a chlorine atom at the 2-position of the pyridine ring and a 2-hydroxyethyl group attached to the amide nitrogen. Its chemical structure dictates its physical and chemical behavior, including its solubility, polarity, and reactivity.

Chemical Structure and Identifiers
  • IUPAC Name: 2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide

  • Molecular Formula: C₈H₉ClN₂O₂

  • Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. The molecular weight is calculated from its molecular formula, while other parameters are estimated based on the properties of structurally similar compounds and computational predictions.

PropertyValueSource
Molecular Weight 200.62 g/mol Calculated
CAS Number Not availableN/A
Appearance White to off-white solidPredicted
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Predicted to be soluble in water and polar organic solvents like ethanol and DMSO.[1][2]Predicted
pKa The pyridine nitrogen is expected to have a pKa around 2-3, while the amide proton is weakly acidic (pKa > 14).[3][4]Predicted
LogP Estimated to be between 0.5 and 1.5.[5]Predicted

Proposed Synthesis Workflow

A plausible synthetic route for this compound starts from the commercially available 2-chloronicotinic acid. The synthesis involves the activation of the carboxylic acid followed by amidation with 2-aminoethanol (ethanolamine).

Rationale Behind the Synthetic Strategy

This two-step approach is a standard and efficient method for amide bond formation.

  • Activation of Carboxylic Acid: 2-chloronicotinic acid is first converted to a more reactive species, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing the corresponding acid chloride.

  • Amidation: The resulting 2-chloronicotinoyl chloride is then reacted with ethanolamine. The nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Detailed Experimental Protocol
  • Step 1: Synthesis of 2-Chloronicotinoyl Chloride

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

  • Step 2: Synthesis of this compound

    • Dissolve ethanolamine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask and cool the solution in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).

    • Slowly add a solution of the crude 2-chloronicotinoyl chloride in the same solvent to the ethanolamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl Chloride SOCl₂, cat. DMF This compound This compound 2-Chloronicotinoyl Chloride->this compound Ethanolamine, Base Ethanolamine Ethanolamine G cluster_0 Structural Elucidation cluster_1 Purity Assessment Synthesized Compound Synthesized Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Synthesized Compound->NMR (1H, 13C, 2D) HRMS HRMS Synthesized Compound->HRMS HPLC-UV HPLC-UV Synthesized Compound->HPLC-UV Elemental Analysis Elemental Analysis Synthesized Compound->Elemental Analysis Structural Confirmation Structural Confirmation NMR (1H, 13C, 2D)->Structural Confirmation Elemental Composition Elemental Composition HRMS->Elemental Composition Purity (%) Purity (%) HPLC-UV->Purity (%) Elemental Composition (%) Elemental Composition (%) Elemental Analysis->Elemental Composition (%)

Sources

Technical Whitepaper: Biological Potential & Synthetic Utility of 2-Chloro-N-(2-hydroxyethyl)nicotinamide Analogs

[1][2]

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of medicinal chemistry, 2-Chloro-N-(2-hydroxyethyl)nicotinamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often categorized as a synthetic intermediate, this molecule possesses distinct pharmacophores that bridge the gap between simple Vitamin B3 (nicotinamide) analogs and complex, fused heterocyclic kinase inhibitors.

This guide analyzes the molecule through two distinct lenses:

  • Direct Biological Activity: As a potential antimicrobial agent and enzyme inhibitor (specifically VEGFR-2).[1][2]

  • Synthetic "Warhead": As a precursor for pyrido[2,3-d]pyrimidines, a class of potent anticancer drugs.

Structural Activity Relationship (SAR)[2][3]

The biological potency of this compound stems from the interplay between three functional zones. Understanding this causality is essential for rational drug design.[1][2]

The Electrophilic "Trigger" (2-Chloro Position)

Unlike the native nicotinamide, the 2-chloro substituent activates the pyridine ring.[1][2] The electron-withdrawing nitrogen atom at position 1 makes the carbon at position 2 highly susceptible to Nucleophilic Aromatic Substitution (


)12
  • Biological Implication: This reactivity allows the molecule to covalently modify nucleophilic residues (cysteine/serine) in specific enzyme active sites, acting as an irreversible inhibitor.

The Hydrophilic "Anchor" (N-Hydroxyethyl Tail)

The ethanolamine side chain (

12
  • Solubility: Enhances aqueous solubility (LogP reduction), improving bioavailability compared to lipophilic 2-chloronicotinamides.[1][2]

  • Binding: The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule within the ATP-binding pockets of kinases.[1]

The Pharmacophore Diagram

The following diagram illustrates the functional logic of the molecule and its transformation into potent kinase inhibitors.[2]

SAR_Mechanismcluster_0Direct Activity ZonePrecursor2-Chloronicotinic AcidActivationActivation(Acid Chloride formation)Precursor->ActivationSOCl2 / RefluxTarget2-Chloro-N-(2-hydroxyethyl)nicotinamideCyclizationIntramolecular Cyclization(Base-Catalyzed)Target->CyclizationHigh Temp / BaseCyclizedPyrido[2,3-d]pyrimidine(Kinase Inhibitor Scaffold)AmidationAmidation(+ Ethanolamine)Activation->AmidationIntermediateAmidation->TargetYield > 85%Cyclization->CyclizedFused Ring Formation

Figure 1: Synthetic pathway and structural evolution from precursor to kinase inhibitor scaffold.[1][2][3]

Therapeutic Applications

Anticancer Activity: VEGFR-2 Inhibition

Recent studies on 2-chloronicotinamide derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[1][2]

  • Mechanism: The amide nitrogen and the pyridine nitrogen form a "hinge-binding" motif.[1][2] The 2-chloro group occupies a hydrophobic pocket, displacing water molecules and increasing binding entropy.[1]

  • Data Correlation: Analogs with similar substitution patterns have shown

    
     values in the sub-micromolar range (
    
    
    ) against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines.[1][2]
Antimicrobial & Antibiofilm Potential

The 2-chloro-nicotinamide scaffold has demonstrated efficacy against multidrug-resistant bacteria.[1][2]

  • Target: DNA Gyrase (predicted based on homology to aminocoumarins) and biofilm formation pathways.[1][2]

  • Spectrum: Active against Gram-negative P. aeruginosa and Gram-positive S. aureus.[1][2][4][5]

  • Synergy: The hydroxyethyl group facilitates penetration through the exopolysaccharide matrix of biofilms.[1][2]

Experimental Protocols

Synthesis of this compound

Self-Validating Step: The disappearance of the acid chloride peak in IR (~1780


12
  • Activation: Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[2] Stir at RT for 2 hours until gas evolution ceases.

  • Coupling: Cool the mixture to 0°C. Slowly add a solution of ethanolamine (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Workup: Stir for 4 hours. Wash with 1N HCl (to remove unreacted amine) and saturated

    
    .[2] Dry over 
    
    
    .[1][2]
  • Purification: Recrystallize from ethanol/hexane.

In Vitro VEGFR-2 Kinase Assay

Control: Use Sorafenib as a positive control (

12
  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • Incubation: Mix recombinant VEGFR-2 protein, ATP (

    
    ), Poly (Glu, Tyr) substrate, and the test compound in kinase buffer (
    
    
    HEPES,
    
    
    ).
  • Reaction: Incubate at 30°C for 45 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP.[1][2] Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

  • Analysis: Measure luminescence. Calculate percent inhibition relative to DMSO control.

Table 1: Predicted Activity Profile (Based on SAR Analogs)

Target / Cell LineAssay TypePredicted

/ MIC
Reference Standard
VEGFR-2 Enzymatic Inhibition

Sorafenib
HCT-116 Antiproliferative (MTT)

Doxorubicin
S. aureus Antimicrobial (Broth)

Ciprofloxacin

Mechanism of Action Diagram

The following diagram details the interaction between the analog and the VEGFR-2 ATP-binding pocket.[1][2]

MOA_InteractionHingeVEGFR-2 Hinge Region(Cys919)HydrophobicHydrophobic Pocket IIRiboseSiteRibose Binding SiteLigand_NPyridine Nitrogen(H-Bond Acceptor)Ligand_N->HingeHydrogen BondLigand_Cl2-Chloro Group(Hydrophobic Fit)Ligand_Cl->HydrophobicVan der WaalsLigand_TailHydroxyethyl Tail(Solubility/H-Bond)Ligand_Tail->RiboseSitePolar Interaction

Figure 2: Molecular docking hypothesis: Interaction map of the analog within the VEGFR-2 active site.[1][2][3]

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2022.[6][7]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1][2]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 2024.

  • 2-Chloronicotinamide (CAS 10366-35-5) Product Information. Sigma-Aldrich.[1][2][8] [2]

  • N-(2-Hydroxyethyl)nicotinamide (Nicotinamide Ethanolamine) Biological Profile. PubChem. [2]

Methodological & Application

Conditions for nucleophilic aromatic substitution on 2-chloronicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CN Topic: Optimization of Nucleophilic Aromatic Substitution (


) on 2-Chloronicotinamide Scaffolds
Date:  February 21, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The 2-aminonicotinamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., VEGFR, EGFR inhibitors). While the 2-chloronicotinamide precursor is activated for nucleophilic aromatic substitution (


), its specific electronic and steric environment requires tailored conditions to suppress side reactions such as amide hydrolysis or nitrile formation. This guide provides validated protocols for both high-throughput microwave synthesis and bulk thermal scale-up, emphasizing the "Specific Microwave Effect" in overcoming steric hindrance.

Mechanistic Grounding & Reactivity Profile

The reactivity of 2-chloronicotinamide is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho-activation) and the carboxamide group at position 3.

  • Activation: The ring nitrogen lowers the LUMO energy, making the C-2 position highly electrophilic. The 3-carboxamide (-CONH

    
    ) exerts an inductive (-I) effect, further stabilizing the anionic Meisenheimer intermediate.
    
  • The "Amide Effect": Unlike a simple nitro or cyano group, the amide is capable of H-bond donation. In non-polar solvents, the amide proton may hydrogen-bond with the incoming nucleophile or the leaving chloride, potentially facilitating the transition state or, conversely, reducing nucleophilicity via sequestration.

Figure 1: Reaction Mechanism & Transition State

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization critical for reaction success.

SNAr_Mechanism cluster_0 Critical Interaction Substrate 2-Chloronicotinamide TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->TS Product 2-Aminonicotinamide Derivative TS->Product Elimination (-Cl) Byproduct HCl (Salt) TS->Byproduct

Caption: The


 addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex, stabilized by the ortho-nitrogen and the electron-withdrawing amide group.

Critical Reaction Parameters

Success depends on balancing nucleophilicity against the risk of amide hydrolysis.

ParameterRecommended ConditionMechanistic Rationale
Solvent (Thermal) n-Butanol or IPA High boiling points (

C /

C) allow sufficient thermal activation. Protic solvents stabilize the leaving group (Cl

).[1]
Solvent (Microwave) Water or Ethanol Water is an excellent microwave absorber (

). Under MW irradiation, water becomes superheated, acting as a pseudo-organic solvent.
Base DIPEA or

Acts as an acid scavenger. DIPEA is preferred in homogeneous organic phases; Carbonates are superior in aqueous/heterogeneous mixes.
Temperature 120°C – 150°C 2-chloropyridines are less reactive than pyrimidines; significant thermal energy is required to overcome the activation barrier.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive amines, and rapid optimization.

Materials:

  • 2-Chloronicotinamide (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Solvent: Deionized Water (Green Chemistry) or Ethanol

  • Base: DIPEA (2.0 equiv)

  • Vessel: 10 mL Microwave-transparent crimp vial

Step-by-Step Procedure:

  • Charge: Weigh 2-chloronicotinamide (156 mg, 1.0 mmol) into the microwave vial.

  • Dissolve: Add the amine (1.2 mmol) and DIPEA (350 µL, 2.0 mmol).

  • Solvent: Add water (2.0 mL). Note: The mixture may be heterogeneous initially.

  • Irradiate: Seal the vial and place it in the microwave reactor.

    • Ramp: 2 minutes to target temp.

    • Hold:140°C for 20 minutes (High absorption setting).

    • Stirring: High (600 rpm).

  • Work-up: Cool to RT. The product often precipitates directly from water.

    • If solid:[2] Filter and wash with cold water (

      
      ) and diethyl ether.
      
    • If oil: Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Validation: Check purity via LC-MS (Target M+H).

Protocol B: Thermal Reflux (Scale-Up)

Best for: Multi-gram synthesis and heat-sensitive substrates.

Materials:

  • 2-Chloronicotinamide (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Solvent: n-Butanol (0.5 M concentration)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a reflux condenser.

  • Combine: Add 2-chloronicotinamide (10 mmol), amine (11 mmol), and

    
     (20 mmol).
    
  • Solvent: Add n-Butanol (20 mL).

  • Reaction: Heat to reflux (

    
    C) under an inert atmosphere (
    
    
    
    ) for 12–18 hours .
    • Checkpoint: Monitor TLC (50% EtOAc/Hexane) every 4 hours.

  • Work-up:

    • Remove n-Butanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (50 mL) and stir for 30 mins to dissolve inorganic salts.

    • Filter the resulting precipitate (Product).

    • Recrystallize from Ethanol/Water if necessary.

Decision & Optimization Workflow

Use the following logic tree to select the optimal pathway for your specific amine.

Optimization_Workflow Start Start: Define Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Primary/Secondary) Type->Aliphatic Strong Nu Aromatic Aniline / Heteroaryl (Weak Nucleophile) Type->Aromatic Weak Nu Cond_A Protocol A (MW) Water, 140°C, 20 min Aliphatic->Cond_A High Throughput Cond_B Protocol B (Thermal) n-BuOH, Reflux, 18h Aliphatic->Cond_B Scale Up Aromatic->Cond_A Try First Check Conversion > 50%? Cond_A->Check Buchwald Switch to Buchwald-Hartwig (Pd(OAc)2, Xantphos) Check->Buchwald No Purify Purification (Precipitation/Column) Check->Purify Yes

Caption: Decision tree for selecting reaction conditions. Weak nucleophiles (anilines) may require transition to Pd-catalysis if


 fails.

Troubleshooting & Self-Validation

  • Issue: Hydrolysis of Amide to Acid.

    • Symptom:[3][4][5][6][7][8] LC-MS shows M+1 peak corresponding to carboxylic acid (M+H of product + 1 Da).

    • Cause: Reaction medium too basic or temperature too high in aqueous solvent.

    • Fix: Switch to anhydrous n-Butanol or DMF; reduce base equivalents to 1.1.

  • Issue: Low Conversion with Anilines.

    • Symptom:[3][4][5][6][7][8] Starting material remains after 24h.

    • Cause: Electronic repulsion; aniline is a poor nucleophile.

    • Fix: Add acid catalyst (p-TsOH, 10 mol%) to activate the pyridine ring (protonation of ring N), OR switch to Buchwald-Hartwig conditions (Pd-catalyzed).

  • Issue: Regioselectivity (if 2,6-dichloro).

    • Insight: The 2-position is significantly more reactive than the 6-position due to the proximity of the electron-withdrawing amide group (ortho vs. para effect).

References

  • Microwave-Assisted Synthesis in Water

    • Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[7]

    • Source:Tetrahedron Letters (2009).[7]

    • URL:[Link]

  • General

    
     on Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Application)

    • Title: Design and synthesis of new nicotinamides as immunomodul
    • Source:BMC Chemistry (2024).
    • URL:[Link]

  • Solvent Effects in

    
    : 
    
    • Title: Electronic and solvent effects on kinetics of

      
       substitution reactions.[9]
      
    • Source:Intern
    • URL:[Link]

Sources

Preparation of fused heterocyclic systems using 2-Chloro-N-(2-hydroxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Pyrido[2,3-b][1,4]oxazepin-5(6H)-ones via Intramolecular SNAr Cyclization of 2-Chloro-N-(2-hydroxyethyl)nicotinamide.

Strategic Overview

The pyrido[2,3-b][1,4]oxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core structure for non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogues), antihistamines, and calcium channel blockers.

This Application Note details the conversion of This compound into the fused pyrido[2,3-b][1,4]oxazepin-5(6H)-one system. Unlike traditional methods that may require transition metal catalysis (Buchwald-Hartwig), this protocol leverages the intrinsic electrophilicity of the 2-chloropyridine moiety to effect an intramolecular Nucleophilic Aromatic Substitution (SNAr).

Key Advantages of this Protocol:

  • Atom Economy: No heavy metal catalysts required.[1]

  • Scalability: Compatible with both batch and continuous flow setups.

  • Versatility: The resulting lactam provides a handle for further N-alkylation or carbonyl modification.

Mechanistic Pathway

The reaction proceeds via a base-mediated intramolecular SNAr mechanism. The amide side chain positions the nucleophilic alkoxide in proximity to the electrophilic C-2 position of the pyridine ring.

Mechanism Description:

  • Activation: The base deprotonates the terminal hydroxyl group, generating a potent alkoxide nucleophile.

  • Cyclization (Rate Limiting): The alkoxide attacks the C-2 position of the pyridine ring. This attack is facilitated by the electron-withdrawing nature of the ring nitrogen and the amide carbonyl at C-3.

  • Transition State: Formation of the anionic Meisenheimer

    
    -complex.
    
  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group, yielding the 7-membered fused ring.

SNAr_Mechanism Start 2-Chloro-N-(2-hydroxyethyl) nicotinamide Inter Alkoxide Intermediate Start->Inter Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Inter TS Meisenheimer Complex (Transition State) Inter->TS Nucleophilic Attack (C-2 Position) Product Pyrido[2,3-b][1,4] oxazepin-5(6H)-one TS->Product Cl- Elimination (Aromatization) Byproduct Salt (NaCl/KCl) TS->Byproduct

Figure 1: Mechanistic pathway for the intramolecular cyclization.

Critical Process Parameters (CPP)

Success depends on balancing nucleophilicity against hydrolysis of the amide bond.

ParameterRecommendationRationale
Solvent DMF (Anhydrous) or MeCNDMF solubilizes the polar intermediate; MeCN is preferred for milder bases. Avoid protic solvents (EtOH) to prevent competitive intermolecular SNAr.
Base NaH (60% disp.) or K2CO3NaH: Fast, irreversible deprotonation (Method A). K2CO3: Milder, requires heat, better for scale-up (Method B).
Temperature 0°C

RT (NaH) Reflux (K2CO3)
High temperatures with strong bases can cause amide hydrolysis (ring opening).
Concentration 0.05 M – 0.1 MDilution favors intramolecular cyclization over intermolecular polymerization.
Moisture Strictly AnhydrousWater competes as a nucleophile, leading to 2-hydroxynicotinamide (dead end).

Detailed Experimental Protocols

Protocol A: Precursor Synthesis (If starting from acid chloride)

Context: If the specific starting material is not commercially available, it must be synthesized fresh to avoid hydrolysis products.

  • Dissolution: Dissolve 2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g). Cool to 0°C.[2]

  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Ethanolamine (1.05 eq).

    • Note: Keep T < 5°C to avoid bis-acylation.

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.

  • Validation: Check LC-MS for M+H (201.04 for C8H9ClN2O2).

Protocol B: The Cyclization (The Core Reaction)

Method 1: High-Efficiency Route (NaH/DMF) Best for: Small scale (<5g), rapid synthesis, difficult substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF (10 mL per gram of substrate). Cool to 0°C.[2]

  • Addition: Dissolve This compound (1.0 eq) in minimum DMF. Add dropwise to the NaH suspension over 15 mins.

    • Observation: Gas evolution (H2) will occur. Ensure adequate venting.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature. Stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). Product is usually more non-polar than the starting alcohol.

  • Quench: Cool to 0°C. Carefully add sat. NH4Cl solution dropwise.

  • Isolation: Dilute with water (5x reaction volume). Extract with EtOAc (3x).[3]

  • Purification: Wash combined organics with LiCl (5% aq) to remove DMF. Dry (Na2SO4) and concentrate. Recrystallize from EtOH/Et2O if necessary.

Method 2: Scalable Route (K2CO3/MeCN) Best for: Large scale (>10g), safety-constrained environments.

  • Setup: Equip a flask with a reflux condenser.

  • Mixture: Combine substrate (1.0 eq) and anhydrous K2CO3 (2.5 eq) in anhydrous Acetonitrile (MeCN).

  • Catalyst (Optional): Add 10 mol% NaI or Cs2CO3 to accelerate the reaction via the Finkelstein-like effect or "Cesium Effect."

  • Reaction: Heat to reflux (80–82°C) for 12–18 hours.

  • Filtration: Filter hot to remove inorganic salts (KCl/K2CO3).

  • Isolation: Concentrate the filtrate. The residue is often pure enough for subsequent steps.

Workflow Decision Tree

Use this logic to select the appropriate synthetic path based on your lab's constraints.

Workflow Start Start: this compound ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale MethodA Method A: NaH / DMF (0°C to RT) SmallScale->MethodA MethodB Method B: K2CO3 / MeCN (Reflux) LargeScale->MethodB WorkupA Quench NH4Cl LiCl Wash (Remove DMF) MethodA->WorkupA WorkupB Filter Salts Concentrate Filtrate MethodB->WorkupB Final Target: Pyrido[2,3-b][1,4]oxazepin-5(6H)-one WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for protocol selection.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of amideEnsure anhydrous solvents. Lower temperature if using NaH.
Starting Material Remains Poor solubility of baseSwitch to Method A (Homogeneous DMF) or add phase transfer catalyst (TBAF/18-Crown-6) to Method B.
Dimer Formation Concentration too highDilute reaction to <0.05 M to favor intramolecular reaction.
Dark Coloration Oxidation of pyridine ringDegas solvents with N2/Ar prior to heating.

References

  • Klunder, J. M., et al. (1992). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 35(10), 1887–1897. Link

  • Cale, A. D., et al. (1989).[4] "Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines."[4] Journal of Medicinal Chemistry, 32(9), 2178–2199.[4] Link

  • Kelly, T. A., et al. (1995). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 6. 2-Indolyl-Substituted 1,4-Benzoxazepinones and 1,4-Benzothiazepinones." Journal of Medicinal Chemistry, 38(20), 4131–4134. Link

  • Liegeois, J. F., et al. (1994).[5] "Synthesis and dopaminergic activity of aryl-1,4-oxazepine derivatives." European Journal of Medicinal Chemistry, 29(12), 951-962. Link

  • PubChem Compound Summary. (2025). "2-Chloronicotinoyl chloride."[2][6][7] National Center for Biotechnology Information.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2-hydroxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. 2-Chloronicotinic acid and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of this compound.

Reaction Overview

The synthesis of this compound is typically achieved through the amidation of 2-chloronicotinic acid with ethanolamine. This can be accomplished via two primary routes:

  • Direct Amidation: This involves the direct coupling of 2-chloronicotinic acid and ethanolamine, often requiring a coupling agent or high temperatures to drive the reaction.

  • Acyl Chloride Intermediate: This two-step process involves first converting 2-chloronicotinic acid to its more reactive acyl chloride, which then readily reacts with ethanolamine.

Each route has its own set of challenges and optimization parameters, which will be addressed in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most common cause of low yields is often an incomplete reaction or the formation of side products. The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium carboxylate salt.[3][4] To overcome this, either high temperatures or the use of coupling reagents are necessary.[3][4]

Q2: Which synthetic route is better, direct amidation or through the acyl chloride?

A2: The acyl chloride route is generally more reliable and proceeds under milder conditions, as acyl chlorides are much more reactive than carboxylic acids.[5] However, it involves an extra synthetic step and requires the use of hazardous reagents like thionyl chloride or oxalyl chloride.[6] Direct amidation can be simpler but may require more optimization to achieve high yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the key safety precautions for this synthesis?

A4: 2-Chloronicotinic acid can cause skin and eye irritation.[8] Reagents like thionyl chloride and oxalyl chloride are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Inactive Carboxylic Acid

  • Explanation: The direct reaction between a carboxylic acid and an amine can be slow and inefficient due to the formation of a stable ammonium salt.[3][4][5]

  • Solution:

    • Activate the Carboxylic Acid: The most common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6] This creates a highly reactive intermediate that readily couples with the amine.

    • Use a Coupling Agent: For a one-pot procedure, employ a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] These reagents activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions.

Possible Cause 2: Inappropriate Reaction Temperature

  • Explanation: If attempting direct thermal amidation without a coupling agent, high temperatures (often >100°C) are required to drive off water and push the equilibrium towards the amide product.[4]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. A Dean-Stark apparatus can be used to remove water azeotropically if the solvent is suitable (e.g., toluene).

    • Consider Microwave Synthesis: Microwave irradiation can sometimes accelerate this type of reaction.

Issue 2: Formation of Significant Impurities

Possible Cause 1: Di-acylation or Esterification

  • Explanation: Ethanolamine has two nucleophilic sites: the amine and the hydroxyl group. While the amine is more nucleophilic, side reactions at the hydroxyl group can occur, leading to ester formation. Di-acylation of the amine is also a possibility if excess acyl chloride is used.

  • Solution:

    • Control Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable 2-chloronicotinic acid or its acyl chloride.

    • Slow Addition at Low Temperature: Add the acyl chloride solution dropwise to a cooled solution of ethanolamine (e.g., 0 °C).[6] This helps to control the exothermicity of the reaction and improves selectivity.

Possible Cause 2: Unreacted Starting Material

  • Explanation: The presence of unreacted 2-chloronicotinic acid in the final product can complicate purification.

  • Solution:

    • Aqueous Workup: During the workup, wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to remove any unreacted acidic starting material.[6]

Issue 3: Difficulty in Product Purification

Possible Cause 1: Co-eluting Impurities

  • Explanation: If the polarity of the desired product and a major impurity are very similar, separation by column chromatography can be challenging.

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation.[6]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6] Experiment with different solvents or solvent mixtures to find optimal conditions.

Possible Cause 2: Product is an Oil or Gummy Solid

  • Explanation: The product may not crystallize easily, making isolation difficult.

  • Solution:

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like ether or hexane.[7] This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.

    • Solvent Removal: Ensure all solvent has been thoroughly removed under high vacuum, as residual solvent can prevent solidification.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is often the most reliable method.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

cluster_step1 Step 1: Acyl Chloride Formation A 2-Chloronicotinic Acid in Anhydrous DCM B Add Oxalyl Chloride (1.5 eq) dropwise at 0°C A->B C Stir at 0°C, then warm to RT B->C D Monitor by IR (disappearance of C=O stretch of acid) C->D E Concentrate under reduced pressure D->E F 2-Chloronicotinoyl Chloride (use directly) E->F

Caption: Workflow for the synthesis of 2-chloronicotinoyl chloride.

  • To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 to 2 equivalents) dropwise at 0 °C.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Stir for an additional 2-4 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

cluster_step2 Step 2: Amide Formation G Ethanolamine (1.2 eq) & Base (e.g., Triethylamine, 2 eq) in DCM at 0°C H Add 2-Chloronicotinoyl Chloride in DCM dropwise G->H I Stir at 0°C, then warm to RT H->I J Monitor by TLC I->J K Aqueous Workup (Water, NaHCO₃, Brine) J->K L Dry (Na₂SO₄), Filter, Concentrate K->L M Purify (Column Chromatography or Recrystallization) L->M

Caption: Workflow for the synthesis of this compound.

  • Dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled ethanolamine solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water and a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.

Protocol 2: Direct Amidation with a Coupling Agent

This one-pot method avoids the need to isolate the acyl chloride.

ReagentEquivalentsPurpose
2-Chloronicotinic Acid1.0Starting Material
Ethanolamine1.1Nucleophile
EDC or DCC1.2Coupling Agent
HOBt (optional)0.5Reduces side reactions
DIPEA (optional)2.0Base
Solvent (e.g., DCM, DMF)-Reaction Medium
  • Dissolve 2-chloronicotinic acid (1 equivalent), ethanolamine (1.1 equivalents), and HOBt (0.5 equivalents, if used) in an anhydrous solvent like DCM or DMF.

  • Add the coupling agent (EDC or DCC, 1.2 equivalents) and base (DIPEA, if used) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • If using DCC, a urea byproduct will precipitate and can be removed by filtration.

  • Perform an aqueous workup and purification as described in Protocol 1, Step 2.

References

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)nicotinamide.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.
  • Google Patents. (n.d.). KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
  • Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Eureka | Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
  • Digimaterials. (2023, June 8). 2-Chloronicotinic acid.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • PubChem. (n.d.). 2-Chloronicotinic acid.
  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • ChemicalBook. (2025, July 24). N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Scribd. (2017, August 23). 2 Chloronicotinic Acid.
  • Norwegian Research Information Repository - NTNU. (n.d.). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Chloronicotinic acid.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Chloronicotinamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloronicotinamide. The following content provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 2-chloronicotinamide, often proceeding through the chlorination of a nicotinamide derivative or its precursor, is highly sensitive to reaction temperature. Deviations from the optimal temperature range can lead to diminished yields, increased impurity profiles, and incomplete reactions. This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Low Yield of 2-Chloronicotinamide

A common and frustrating issue is a lower-than-expected yield of the desired product. This can often be traced back to suboptimal temperature control, which can promote the formation of byproducts.

Probable Cause A: Formation of Dimeric or Polymeric Byproducts

At elevated temperatures, reactive intermediates can self-condense or react with the starting material or product to form undesired oligomers.

Solutions:

  • Maintain Low Initial Temperatures: Initiate the chlorination reaction at a low temperature, typically between 0 °C and room temperature.[1] This is particularly crucial during the addition of the chlorinating agent.

  • Slow, Controlled Addition of Reagents: Add the chlorinating agent (e.g., phosphorus oxychloride, oxalyl chloride) dropwise to the solution of the nicotinamide precursor.[1] This helps to dissipate the heat of reaction and maintain a consistent, low temperature.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized temperature increases.

Probable Cause B: Formation of Over-chlorinated or Isomeric Byproducts

Excessive temperatures can lead to a lack of regioselectivity, resulting in chlorination at other positions on the pyridine ring or the formation of di-chlorinated species.

Solutions:

  • Precise Temperature Control: Utilize a reliable cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the reaction temperature within a narrow, predetermined range.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time at a given temperature to maximize the formation of the desired product and minimize byproduct formation.

Issue 2: Incomplete Conversion of Starting Material

Observing a significant amount of unreacted starting material at the end of the reaction is another common problem.

Probable Cause A: Insufficient Thermal Energy

While high temperatures can be detrimental, a reaction temperature that is too low may not provide sufficient activation energy for the reaction to proceed to completion within a reasonable timeframe.

Solutions:

  • Gradual Temperature Increase: After the initial low-temperature addition of reagents, the reaction mixture can be allowed to slowly warm to room temperature or even be gently heated.[1] The optimal final temperature will be dependent on the specific reagents and solvent system used.

  • Stepwise Temperature Protocol: Some procedures benefit from a segmented heating approach. For instance, an initial period at a lower temperature (e.g., 30-40°C) followed by a gradual increase to a higher temperature (e.g., 70-80°C) can drive the reaction to completion.[2]

Probable Cause B: Poor Solubility of Reactants

At very low temperatures, one or more of the reactants may have poor solubility in the chosen solvent, limiting the reaction rate.

Solutions:

  • Solvent Selection: Choose a solvent in which the starting materials are reasonably soluble even at the initial low reaction temperature. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable choices.[1]

  • Initial Room Temperature Dissolution: In some cases, it may be beneficial to dissolve the starting material at room temperature before cooling the solution for the addition of the chlorinating agent.

Issue 3: Formation of Dark-Colored Impurities or Tar

The appearance of dark, tarry substances is a clear indicator of decomposition or unwanted side reactions, often exacerbated by excessive heat.

Probable Cause: Thermal Decomposition

The nicotinamide N-oxide precursor or the 2-chloronicotinamide product can be thermally labile, especially in the presence of strong acids or chlorinating agents.

Solutions:

  • Strict Temperature Adherence: Avoid any temperature spikes during the reaction. Overheating, even for a short period, can initiate decomposition pathways.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may be promoted at higher temperatures.[1]

  • Quenching at Low Temperature: Once the reaction is complete, it is often advisable to quench the reaction mixture by pouring it into a cold solution (e.g., ice water or a cold aqueous base) to rapidly decrease the temperature and prevent further reactions.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction temperature for the synthesis of 2-chloronicotinamide.

Q1: What is the typical starting material for the synthesis of 2-chloronicotinamide?

A common route involves the chlorination of nicotinamide N-oxide.[4] The N-oxide is typically prepared by the oxidation of nicotinamide.[4][5]

Q2: What are the most common chlorinating agents used, and how does temperature affect their reactivity?

Common chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂).[6][7] The reactivity of these agents is highly temperature-dependent. Higher temperatures increase the rate of chlorination but can also lead to a decrease in regioselectivity and an increase in side reactions. Therefore, a careful balance must be struck.

Q3: Is there a universally optimal temperature for this reaction?

No, the optimal temperature is highly dependent on the specific synthetic route, chlorinating agent, solvent, and scale of the reaction. However, a general guideline is to start the reaction at a low temperature (e.g., 0 °C) and then, if necessary, allow it to warm to room temperature or apply gentle heating.[1][6][7] For some specific protocols, a stepwise increase in temperature may be optimal.[2]

Q4: How can I accurately monitor the reaction temperature?

It is crucial to use a calibrated thermometer placed directly in the reaction mixture, not just in the cooling bath. This ensures an accurate reading of the internal reaction temperature. For larger-scale reactions, multiple temperature probes may be necessary to ensure uniform temperature distribution.

Q5: What is the impact of temperature on reaction time?

As a general principle of chemical kinetics, higher temperatures lead to faster reaction rates. However, in the synthesis of 2-chloronicotinamide, the goal is not simply to achieve the fastest reaction but to obtain the highest yield of the pure product. Therefore, a longer reaction time at a lower, more controlled temperature is often preferable to a shorter reaction time at a higher, less selective temperature.

Data Presentation

Table 1: General Temperature Guidelines for Chlorination of Nicotinamide Precursors

Chlorinating AgentTypical Starting TemperatureTypical Final TemperatureKey Considerations
POCl₃0 °C to room temperatureRoom temperature to 110 °CCan require higher temperatures for activation, but this increases the risk of byproducts.
SOCl₂0 °CRoom temperatureGenerally more reactive than POCl₃ at lower temperatures.
Oxalyl Chloride-70 °C to 0 °C0 °C to room temperatureHighly reactive; very low initial temperatures are often necessary to control the reaction.[6]

Experimental Protocols

General Protocol for Temperature Optimization Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific conditions.

  • Small-Scale Reactions: Set up a series of small-scale parallel reactions (e.g., 100-500 mg of starting material).

  • Variable Temperature: Assign a different, constant reaction temperature to each reaction vessel (e.g., -10 °C, 0 °C, 10 °C, room temperature).

  • Controlled Addition: Add the chlorinating agent dropwise to each reaction at its designated temperature.

  • Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and quench it.

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, GC-MS, or TLC with a densitometer) to determine the conversion of starting material and the formation of the desired product and any major byproducts.

  • Data Evaluation: Plot the yield of 2-chloronicotinamide as a function of temperature and time to identify the optimal conditions.

Visualizations

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Reaction Parameters setup Set Up Parallel Reactors start->setup temp Assign Different Temperatures setup->temp addition Controlled Reagent Addition temp->addition monitor Time-Course Monitoring (TLC/HPLC) addition->monitor analyze Analyze Samples monitor->analyze evaluate Evaluate Data (Yield vs. Temp) analyze->evaluate optimal Identify Optimal Temperature evaluate->optimal

Caption: Workflow for optimizing reaction temperature.

Logical Relationship of Temperature and Reaction Outcome

Temperature_Effects cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Too Low incomplete Incomplete Conversion low_temp->incomplete Insufficient Activation Energy opt_temp Optimal high_yield High Yield & Purity opt_temp->high_yield Balanced Rate & Selectivity high_temp Too High byproducts Byproducts/ Decomposition high_temp->byproducts Loss of Selectivity/ Degradation

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chloronicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chloronicotinamides Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of chloronicotinamides—a structural class critical to both agrochemical (neonicotinoids) and pharmaceutical development. Unlike standard alkyl-amide fragmentation, chloronicotinamides exhibit distinct dissociation pathways driven by the electron-withdrawing chlorine substituent on the pyridine ring.

This document compares the ionization efficiency and fragmentation topology of chloronicotinamides against their fluorinated analogs and des-chloro metabolites , providing researchers with actionable data to optimize Multiple Reaction Monitoring (MRM) transitions and structural elucidation workflows.

Part 1: The Chemical Context & Isotopic Validation

The Structural Core

The chloronicotinamide scaffold typically consists of a pyridine ring substituted with a chlorine atom (usually at the C6 or C2 position) and an amide/carboxamide moiety at C3.

  • Primary Analyte Examples: Acetamiprid, Imidacloprid (metabolites), 6-Chloronicotinic acid (6-CNA).

  • Key Feature: The C-Cl bond is relatively labile under high collision energies (CE) compared to C-F, but stable enough to serve as a diagnostic anchor in soft ionization.

The Self-Validating Isotope Signature

Before interpreting fragmentation, the presence of a chloronicotinamide is validated by the chlorine isotope pattern. This is a self-validating system for any analyst.

  • Rule: Any molecular ion or fragment retaining the chlorine atom must exhibit the characteristic 3:1 intensity ratio between the

    
     (monoisotopic) and 
    
    
    
    (M+2) peaks.
  • Application: If a fragment ion at m/z 126 loses this 3:1 pattern, the chlorine has been lost (reductive dechlorination) or the peak is an isobaric interference.

Part 2: Comparative Ionization & Performance

This section compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and contrasts the fragmentation of Chlorinated vs. Fluorinated analogs.

Ionization Source Comparison: ESI vs. APCI[1][2][3][4][5][6]
FeatureESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)Verdict for Chloronicotinamides
Primary Ion

or


ESI is preferred.
Sensitivity High for polar amides.Moderate; better for non-polar analogs.ESI yields 5-10x higher signal intensity for 6-CNA derivatives.
In-Source Fragmentation Low (Soft ionization).Moderate to High (Thermal degradation).APCI causes premature loss of the amide group, complicating precursor selection.
Matrix Tolerance Susceptible to suppression.More robust against matrix effects.Use APCI only if analyzing complex soil/biological matrices where ESI suppression is >50%.
Structural Comparison: Chloro- vs. Fluoro-nicotinamides

In drug design, fluorine is often swapped for chlorine to improve metabolic stability. Their MS/MS behavior differs significantly:

  • Chloronicotinamides:

    • Fragility: The C-Cl bond (

      
      ) is weaker.
      
    • Pathway: Competitive fragmentation between amide cleavage and radical chlorine loss (

      
      ).
      
    • Signature: Distinct isotope pattern.

  • Fluoronicotinamides:

    • Fragility: The C-F bond (

      
      ) is hyper-stable.
      
    • Pathway: Almost exclusive amide bond cleavage; the fluorine atom remains attached to the pyridine ring even at high CE.

    • Signature: No M+2 isotope peak (Fluorine is monoisotopic

      
      ).
      

Part 3: Deep Dive into Fragmentation Mechanisms

The fragmentation of a prototypical chloronicotinamide (e.g., Acetamiprid or N-substituted-2-chloronicotinamide) follows a specific "Pyridinyl-Amide Split."

Mechanism A: The "Pyridinyl-Methyl" Cleavage (Dominant)

This is the primary transition used for quantification (MRM).

  • Precursor: Protonation occurs at the amide nitrogen or the pyridine nitrogen.

  • Activation: Collision Induced Dissociation (CID) triggers heterolytic cleavage of the C-N bond connecting the side chain to the pyridine ring.

  • Product: Formation of the resonance-stabilized 6-chloropyridin-3-ylium ion (or methyl cation derivative).

Mechanism B: The "Nitro/Cyano" Loss (Secondary)

For derivatives like Acetamiprid (cyano) or Imidacloprid (nitro):

  • Loss: Immediate neutral loss of

    
     (46 Da) or cleavage of the cyano-imine group.
    
  • Utility: These transitions are often noisy at low masses; used primarily for qualitative confirmation (qualifier ions).

Visualization: Fragmentation Pathway

The following diagram illustrates the critical dissociation pathways for a generic N-substituted chloronicotinyl precursor.

Chloronicotinamide_Fragmentation cluster_legend Pathway Legend Precursor Precursor [M+H]+ (Chloronicotinamide) Intermediate Amide/Linker Cleavage (Transition State) Precursor->Intermediate CID Energy (15-25 eV) Product_A Chloropyridinyl Cation (m/z 126/128) [Diagnostic Ion] Intermediate->Product_A Heterolytic Cleavage Product_B Side Chain Fragment (Variable Mass) Intermediate->Product_B Neutral Loss Product_C Dechlorinated Ion (Rare/High Energy) Product_A->Product_C Loss of HCl (>40 eV) Legend1 Blue: Precursor | Green: Quant Ion | Red: High Energy Artifact

Figure 1: CID Fragmentation pathway of Chloronicotinamides.[1] The green node (Chloropyridinyl Cation) represents the primary diagnostic ion used in MRM assays.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the quantification of chloronicotinamide residues (e.g., Acetamiprid metabolites) in biological plasma or food matrices.

Step 1: Sample Preparation (QuEChERS Modified)
  • Why: Standard QuEChERS uses MgSO4, which can be too exothermic. We use a buffered extraction to maintain the amide stability.

  • Protocol:

    • Weigh 10g sample. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.

    • Add salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate. Shake vigorously 1 min.

    • Centrifuge @ 4000 rpm for 5 min.

    • Critical Step: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18. Note: Do not use GCB (Graphitized Carbon Black) as it irreversibly binds the planar chloropyridine ring.

Step 2: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Ammonium aids ionization of the amide).

  • Mobile Phase B: Methanol (Methanol yields sharper peaks for chlorinated compounds than ACN in ESI+).

  • Gradient: 10% B to 90% B over 8 minutes.

Step 3: MS Source Parameters (ESI+)
  • Gas Temp: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V (Positive Mode)

Part 5: Data Comparison & Reference Tables

The following table summarizes the key MRM transitions for common chloronicotinyl compounds.

CompoundPrecursor Ion (m/z)Quant Ion (m/z)Qual Ion (m/z)CE (eV)Structural Origin of Quant Ion
Acetamiprid 223.1 (

)
126.056.0206-chloropyridin-3-yl-methyl cation
Imidacloprid 256.1 (

)
209.1175.118Loss of

(Nitro group)
6-CNA 158.0 (

)
140.0112.015Loss of

(Carboxyl group)
Thiacloprid 253.0 (

)
126.0186.0226-chloropyridin-3-yl-methyl cation
Analytical Workflow Diagram

Workflow Sample Biological/Food Matrix Extract Extraction (Acidified ACN) Avoid GCB Cleanup Sample->Extract LC LC Separation (C18, MeOH/H2O + NH4COOH) Extract->LC Ionization ESI Positive Source [M+H]+ Generation LC->Ionization MS1 Q1 Filter Select Precursor (Isotope Check) Ionization->MS1 Collision Collision Cell (q2) Amide Cleavage (15-25 eV) MS1->Collision MS2 Q3 Filter Detect m/z 126 (Chloropyridinyl) Collision->MS2

Figure 2: Optimized LC-MS/MS workflow for Chloronicotinamide analysis.

References

  • MassBank of North America (MoNA). 6-Chloronicotinic acid LC-MS Spectra.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 6-Chloronicotinic acid Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Journal of Chromatography A. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry (Context on organic acid MS). Retrieved from [Link]

Sources

Crystal Structure & Physicochemical Profiling of N-(2-hydroxyethyl)nicotinamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Impact of Hydroxyethyl Modification

N-(2-hydroxyethyl)nicotinamide (NHNA), also known as SG-86 , is a critical metabolite of the anti-anginal drug Nicorandil and a derivative of Nicotinamide (Vitamin B3).[1] While Nicotinamide is a benchmark scaffold in crystal engineering due to its robust amide-amide hydrogen bonding, the introduction of the 2-hydroxyethyl tail in NHNA fundamentally alters the supramolecular landscape.

This guide analyzes the solid-state performance of NHNA, comparing its crystallographic stability, solubility, and hydrogen-bond networking against its parent compound (Nicotinamide) and its nitrate ester analogue (Nicorandil).

Key Finding: The flexible hydroxyethyl group acts as a "synthon disruptor," competing with the classical


 amide dimer observed in Nicotinamide. This results in a lower melting point and increased hygroscopicity, necessitating specific handling protocols during solid-form screening.

Structural Characterization: The "Product" Analysis[2]

Crystallographic Profile

Unlike the rigid planar packing of Nicotinamide, NHNA adopts a more flexible conformation due to the rotatable ethylene linker.

  • Lattice Environment: NHNA typically crystallizes in monoclinic systems (e.g., space group

    
    ), similar to Nicorandil. However, the packing efficiency is lower.
    
  • Conformational Flexibility: The torsion angles along the

    
     chain allow the molecule to adopt folded or extended conformations, often leading to polymorphism or oil formation during crystallization attempts.
    
Hydrogen Bonding Competition

The core "performance" metric of this crystal structure is its Hydrogen Bond (HB) network.

  • The Benchmark (Nicotinamide): Forms a centrosymmetric dimer via

    
     interactions, described by the graph set notation 
    
    
    
    . This is a highly stable, planar motif.
  • The Derivative (NHNA): The terminal hydroxyl group (-OH) is a strong donor and acceptor. It disrupts the amide dimer.

    • Primary Interaction:

      
       (Amide) or 
      
      
      
      (Pyridine).
    • Result: The structure shifts from discrete dimers to infinite 1D chains or 3D networks.

Graphviz Visualization: Interaction Hierarchy

The following diagram illustrates the competitive signaling pathway of supramolecular synthons in NHNA crystallization.

HB_Network NHNA N-(2-hydroxyethyl)nicotinamide (Molecule) Amide Amide Group (Donor/Acceptor) NHNA->Amide Hydroxyl Hydroxyl Group (-OH Donor/Acceptor) NHNA->Hydroxyl Pyridine Pyridine Ring (N-Acceptor) NHNA->Pyridine Dimer Homosynthon R2,2(8) (Low Probability) Amide->Dimer Self-Association Chain Heterosynthon Chain (High Probability) Amide->Chain Cross-linking Hydroxyl->Chain Disrupts Dimer Pyridine->Chain H-Bond Acceptor

Figure 1: Supramolecular synthon competition. The hydroxyl group (green) actively disrupts the stable amide dimer (grey) typical of the parent compound, favoring chain formation.

Comparative Performance Analysis

This section objectively benchmarks NHNA against its parent (Nicotinamide) and the drug Nicorandil.

Physicochemical Metrics

The introduction of the hydroxyethyl group significantly lowers the lattice energy compared to the parent amide, as evidenced by the melting point depression.

PropertyNicotinamide (Parent)N-(2-hydroxyethyl)nicotinamide (NHNA)Nicorandil (Nitrate Ester)
Molecular Weight 122.12 g/mol 166.18 g/mol 211.15 g/mol
Melting Point 128–131 °C~92 °C (Solid) / Often Liquid*92–93 °C
State (RT) Crystalline SolidHygroscopic Solid / Viscous OilCrystalline Solid
H-Bond Donors 22 (Amide + Alcohol)1 (Amide)
Solubility (Water) HighVery High (Hydrophilic tail)Moderate
Primary Synthon Amide-Amide DimerAmide-Alcohol ChainAmide-Amide / C-H···O

*Note: NHNA is frequently sold as a liquid or low-melting solid due to its high hygroscopicity and tendency to supercool, unlike the stable crystalline Nicotinamide.

Solubility & Stability Insights
  • Solubility Advantage: NHNA exhibits superior aqueous solubility compared to Nicorandil due to the replacement of the lipophilic nitrate ester (

    
    ) with the hydrophilic hydroxyl (
    
    
    
    ) group.
  • Stability Disadvantage: The same hydroxyl group makes NHNA prone to moisture uptake. While Nicotinamide is stable at ambient conditions, NHNA requires desiccated storage to maintain crystallinity.

Experimental Protocol: Crystallization & Analysis

To replicate the crystal structure analysis, the following self-validating protocol is recommended. This workflow addresses the specific challenge of NHNA's tendency to form oils.

Crystallization Workflow (Anti-Oil Strategy)

Objective: Obtain single crystals suitable for SC-XRD from a potentially hygroscopic compound.

  • Solvent Selection: Do not use pure water or methanol (too soluble). Use a binary system.

    • Solvent A: Ethanol (Absolute) - Dissolves compound.

    • Solvent B: n-Hexane or Diethyl Ether - Anti-solvent.

  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 20 mg NHNA in 0.5 mL Ethanol.

    • Place in inner vial.

    • Fill outer vial with 2 mL n-Hexane.

    • Seal and store at 4°C (low temperature reduces solubility and promotes nucleation over oiling).

  • Validation: Check for birefringence under a polarizing microscope. If droplets form (liquid-liquid phase separation), seed with a micro-crystal of Nicotinamide (isostructural seeding) to induce nucleation.

Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: 100 K (Mandatory).

    • Reasoning: Due to the flexible ethyl chain, thermal motion at room temperature will smear electron density, making structure solution difficult. Cooling freezes the conformer.

  • Refinement: Watch for disorder in the ethyl chain (

    
    ). You may need to model the hydroxyethyl group over two positions (split occupancy).
    
Graphviz Visualization: Experimental Logic

Workflow Start Raw NHNA Sample Screen Solubility Screen (Avoid Water) Start->Screen Growth Vapor Diffusion (EtOH / Hexane) Screen->Growth Binary System Check Birefringence Check Growth->Check Check->Growth Oiling (Retry @ 4°C) XRD SC-XRD @ 100K Check->XRD Crystals Found

Figure 2: Crystallization workflow emphasizing the "Anti-Oil" strategy via vapor diffusion and low-temperature data collection.

References

  • PubChem. (2025).[2] N-(2-hydroxyethyl)nicotinamide | C8H10N2O2.[1][3][2][4][5][6] National Library of Medicine. [Link]

  • Wei, J., et al. (2000). Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. [Link]

  • Lee, K. M., et al. (2016).[7] C–H⋯O or N–H⋯O hydrogen bonded biomimetic dimerized rectangular secondary structural motifs. CrystEngComm. [Link]

  • Jędrzejowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Chloro-N-(2-hydroxyethyl)nicotinamide from its O-acylated Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 2-Chloro-N-(2-hydroxyethyl)nicotinamide, a critical intermediate for various pharmacologically active compounds, the potential for side reactions, such as O-acylation, presents a significant analytical challenge. The formation of the isomeric O-acylated product, 2-((2-chloronicotinoyl)oxy)ethan-1-aminium, can impact the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies are paramount to unequivocally distinguish between the desired N-acylated product and its O-acylated isomer. This guide provides an in-depth comparison of key analytical techniques, supported by experimental principles and data, to ensure confident structural elucidation.

The Analytical Challenge: N- vs. O-Acylation

The core of the challenge lies in the similar molecular formulas and weights of the two isomers, which can make them difficult to resolve by simple analytical techniques. The key structural difference is the point of attachment of the 2-chloronicotinoyl group: to the nitrogen atom in the desired product (an amide linkage) or to the oxygen atom in the isomer (an ester linkage). This seemingly subtle difference gives rise to distinct physicochemical properties that can be exploited for their differentiation.

  • This compound (N-acylated Isomer): The target molecule, an amide.

  • 2-((2-chloronicotinoyl)oxy)ethan-1-aminium (O-acylated Isomer): The primary isomeric impurity, an ester.

The following sections will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, along with High-Performance Liquid Chromatography (HPLC), to effectively distinguish between these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers, as it provides detailed information about the chemical environment of individual atoms within a molecule.[1] Both ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, offer definitive proof of connectivity.

Causality Behind Experimental Choices:

The chemical shift (δ) of protons and carbons is highly sensitive to their local electronic environment. The electronegativity of the atom to which a proton or carbon is attached significantly influences its resonance frequency. In our case, the protons and carbons of the ethyl bridge (-CH₂-CH₂-) will exhibit different chemical shifts depending on whether they are adjacent to a nitrogen atom (in the amide) or an oxygen atom (in the ester).

Key Differentiating Features in NMR:
  • ¹H NMR: The protons of the methylene groups (-CH₂-) adjacent to the nitrogen in the N-acylated isomer will have a different chemical shift compared to those adjacent to the oxygen in the O-acylated isomer. Typically, protons next to an oxygen atom in an ester are deshielded and appear at a higher chemical shift (further downfield) than protons next to a nitrogen atom in an amide.

  • ¹³C NMR: Similarly, the chemical shifts of the carbonyl carbon (C=O) and the methylene carbons will be distinct. The carbonyl carbon of an ester generally appears at a slightly lower chemical shift (upfield) compared to the carbonyl carbon of an amide.

  • 2D NMR (HSQC & HMBC): These techniques provide unambiguous evidence of connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond correlations between protons and the carbons they are attached to.[2][3][4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away.[2][3][4][6] This is particularly useful for identifying the connection between the carbonyl carbon and the protons of the ethyl bridge, definitively confirming the N- or O-linkage.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum.

  • Acquisition of 2D Spectra:

    • Perform an HSQC experiment to correlate the proton and carbon signals of the ethyl bridge.

    • Perform an HMBC experiment to establish long-range correlations, specifically looking for a correlation between the carbonyl carbon and the protons on the adjacent methylene group.

  • Data Analysis:

    • Compare the chemical shifts of the -CH₂-CH₂- protons and carbons in the 1D spectra.

    • In the HMBC spectrum, for the N-acylated isomer, a correlation should be observed between the carbonyl carbon and the protons of the N-CH₂ group. For the O-acylated isomer, a correlation will be seen between the carbonyl carbon and the protons of the O-CH₂ group.

Expected Data Summary:
Parameter This compound (N-acylated) 2-((2-chloronicotinoyl)oxy)ethan-1-aminium (O-acylated)
¹H NMR (δ, ppm) N-CH₂ -CH₂-OH: ~3.4 ppmO-CH₂ -CH₂-NH₂: ~4.3 ppm
N-CH₂-CH₂ -OH: ~3.6 ppmO-CH₂-CH₂ -NH₂: ~3.1 ppm
¹³C NMR (δ, ppm) C =O: ~165 ppmC =O: ~163 ppm
N-CH₂ : ~42 ppmO-CH₂ : ~65 ppm
CH₂ -OH: ~60 ppmCH₂ -NH₂: ~41 ppm
HMBC Correlation C =O to N-CH₂ protonsC =O to O-CH₂ protons

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

G cluster_N_acyl N-Acylated Isomer (HMBC) cluster_O_acyl O-Acylated Isomer (HMBC) C_O_N C=O N_CH2_N N-CH2 C_O_N->N_CH2_N 3-bond correlation C_O_O C=O O_CH2_O O-CH2 C_O_O->O_CH2_O 3-bond correlation

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[7] While the isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different bond strengths and stabilities of the resulting fragments.

Causality Behind Experimental Choices:

The amide bond is generally more stable than the ester bond. This difference in stability leads to distinct fragmentation pathways under the high-energy conditions of a mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce and analyze these fragmentation patterns.

Key Differentiating Features in MS:
  • N-acylated Isomer (Amide): The primary fragmentation is often cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[8][9]

  • O-acylated Isomer (Ester): Esters can undergo various fragmentations, including cleavage of the O-CO bond and McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation will likely produce a different set of characteristic ions compared to the amide.[7]

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as ESI or EI.

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • MS/MS Analysis: Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Compare the fragmentation patterns of the two isomers, looking for unique fragment ions that can be used for identification.

Expected Data Summary:
Isomer Expected Key Fragment Ions (m/z) Interpretation
This compound (N-acylated) 140[2-chloronicotinoyl]⁺ acylium ion
111Loss of CO from the acylium ion
2-((2-chloronicotinoyl)oxy)ethan-1-aminium (O-acylated) 156[M - NH₃]⁺
61[HO-CH₂-CH₂-NH₂]⁺

Note: The observed fragments and their relative intensities can vary depending on the instrument and experimental conditions.

G

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] The vibrational frequencies of the carbonyl (C=O) and N-H/O-H bonds are particularly informative for distinguishing between amides and esters.

Causality Behind Experimental Choices:

The position of the carbonyl stretching vibration in the IR spectrum is influenced by resonance and inductive effects. The nitrogen atom in an amide can donate its lone pair of electrons to the carbonyl group, which weakens the C=O double bond and lowers its stretching frequency compared to the carbonyl group in an ester.

Key Differentiating Features in IR:
  • Carbonyl (C=O) Stretch:

    • N-acylated Isomer (Amide): The C=O stretch typically appears at a lower wavenumber, around 1640-1680 cm⁻¹.[11]

    • O-acylated Isomer (Ester): The C=O stretch is found at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹.[11][12]

  • N-H and O-H Stretches:

    • N-acylated Isomer: Will show a characteristic N-H stretch (around 3300-3500 cm⁻¹) and a broad O-H stretch from the hydroxyl group.[13]

    • O-acylated Isomer: Will exhibit N-H stretches from the primary amine (often two bands for the symmetric and asymmetric stretches) and no O-H stretch.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl, N-H, and O-H functional groups.

Expected Data Summary:
Vibrational Mode This compound (N-acylated) 2-((2-chloronicotinoyl)oxy)ethan-1-aminium (O-acylated)
C=O Stretch (cm⁻¹) ~1650 (strong)~1740 (strong)
N-H Stretch (cm⁻¹) ~3350 (medium, single peak)~3300-3400 (medium, two peaks)
O-H Stretch (cm⁻¹) ~3400 (broad)Absent

High-Performance Liquid Chromatography (HPLC): Separation is Key

While spectroscopic methods provide structural information, HPLC is essential for separating the two isomers, which is a prerequisite for their individual characterization and for quantifying the purity of the desired product.[14][15][16]

Causality Behind Experimental Choices:

The polarity of the two isomers is different. The N-acylated isomer, with its hydroxyl group and amide linkage, is generally more polar than the O-acylated isomer, which has a primary amine and an ester linkage. This difference in polarity can be exploited to achieve separation on a suitable HPLC column.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a reversed-phase column (e.g., C18). If co-elution occurs, consider alternative stationary phases like phenyl or pentafluorophenyl (PFP) columns, which offer different selectivities based on π-π and dipole-dipole interactions.[16]

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient or isocratic conditions to achieve baseline separation (Resolution ≥ 1.5).

  • Detection: Use UV detection at a wavelength where both isomers have significant absorbance (e.g., around 260 nm for the pyridine ring).

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Expected Chromatographic Behavior:

In a typical reversed-phase HPLC system, the more polar N-acylated isomer is expected to elute earlier than the less polar O-acylated isomer.

G

Conclusion

The unambiguous differentiation of this compound from its O-acylated isomer is a critical aspect of quality control in pharmaceutical development. While each of the discussed techniques provides valuable information, a multi-faceted approach is recommended for absolute confidence. NMR spectroscopy, particularly with 2D techniques like HMBC, stands out as the most definitive method for structural confirmation. Mass spectrometry offers complementary evidence through the analysis of distinct fragmentation patterns. IR spectroscopy serves as a quick and effective screening tool based on characteristic functional group vibrations. Finally, a well-developed HPLC method is indispensable for the separation and quantification of the isomers, ensuring the purity and quality of the final product. By judiciously applying these analytical strategies, researchers and drug development professionals can confidently navigate the challenges of isomer analysis.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 18). Retrieved from [Link]

  • Gomes, C. M. R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20113-20121. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Gomes, C. M. R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20113-20121. Retrieved from [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(86), 70451-70458. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Cogent HPLC Columns. Retrieved from [Link]

  • A plausible mechanism of the O‐acylation of 2‐(ethylamino)ethanol 24. (n.d.). ResearchGate. Retrieved from [Link]

  • 10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Retrieved from [Link]

  • Banno, T., et al. (2019). Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography. Journal of Oleo Science, 68(9), 891-898. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved from [Link]

  • Cabrera, A., et al. (2012). Simultaneous infrared-ultrasound irradiation in organic synthesis: Acylation of amines, alcohols and amino alcohols. Boletín de la Sociedad Química de México, 6(1), 1-10. Retrieved from [Link]

  • Interpreting IR Spectra: The "Tongue and Sword" Method. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Liberek, B., et al. (2005). ¹H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 43(1), 63-68. Retrieved from [Link]

  • Difference between HSQC and HMBC NMR spectroscopy? (2019, December 13). ResearchGate. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(8), 616-625. Retrieved from [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2017). Analytical Chemistry, 89(12), 6546-6554. Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). Beilstein Journal of Organic Chemistry, 11, 567-590. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). SpringerLink. Retrieved from [Link]

  • 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide. (n.d.). PubChem. Retrieved from [Link]

  • [Chemical Knowledge]:How to distinguish between amide and ester? (n.d.). LookChem. Retrieved from [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. Retrieved from [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). European Patent Office. Retrieved from [Link]

  • Process for the manufacture of nicorandil. (n.d.). Google Patents.
  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). Beilstein Journal of Organic Chemistry, 11, 567-590. Retrieved from [Link]

  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. (2014). Critical Reviews in Analytical Chemistry, 44(3), 232-247. Retrieved from [Link]

  • 7.4 Esters and Amides. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil. (n.d.). Google Patents.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

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Comparative Spectroscopic Analysis of Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Guide for Assay Development Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Assay Development & Quality Control

Executive Summary

In the realm of drug development and metabolic research, substituted nicotinamides—derivatives of Vitamin B3—serve as critical pharmacophores. They function as precursors to NAD+/NADH, poly(ADP-ribose) polymerase (PARP) inhibitors, and antitubercular agents.

For the application scientist, UV-Vis spectroscopy is not merely a quantification tool; it is a rapid probe of electronic structure. However, the pyridine ring is highly sensitive to substitution patterns and solvent environment (solvatochromism). This guide provides a definitive comparison of spectral data for key nicotinamide derivatives, elucidates the mechanistic causes of spectral shifts, and outlines a self-validating protocol for assay development.

Comparative Spectral Data

The following table synthesizes experimental data for Nicotinamide (NAM) and its clinically relevant substituted analogs. Note that molar absorptivity (


) is solvent-dependent; values below represent aqueous or methanolic conditions unless otherwise noted.
CompoundSubstituent (Position)

(nm)

(

)
Key Spectral Characteristic
Nicotinamide (NAM) -CONH₂ (3-position)261 - 262 ~5,900Characteristic

band. pH independent near neutral (pH 4-9).
Nicotinic Acid (NA) -COOH (3-position)261 ~5,890Measured in 0.1 M HCl. Used as a photometric accuracy standard (Starna Cells).[1]
N-Methylnicotinamide -CH₃ (Ring Nitrogen)264 ~4,200Quaternization of ring N causes a slight bathochromic (red) shift due to lowered LUMO energy.
Nicotinamide Riboside Ribose (Ring Nitrogen)266 ~5,500Exhibits an isosbestic point at 266 nm across pH 1.5–13, indicating a stable chromophore despite sugar moiety.
Isoniazid (INH) -CONHNH₂ (4-position)263 ~4,5004-position substitution maintains similar

to NAM but allows for derivatization (e.g., cinnamaldehyde) to shift

to ~364 nm.
6-Aminonicotinamide -NH₂ (6-position)~300 N/AStrong bathochromic shift due to the auxochromic effect of the amino lone pair extending conjugation.

Critical Insight: The similarity in


 (261–266 nm) between NAM, NA, and INH poses a challenge for mixture analysis. Direct UV quantification of mixtures requires derivative spectroscopy or chromatographic separation (HPLC-UV).

Mechanistic Framework: Why the Spectrum Shifts

To develop robust assays, one must understand the causality of the spectral features.

Electronic Transitions

The UV absorption of nicotinamides arises primarily from two transitions within the pyridine ring:

  • 
     Transition (High Intensity):  This is the primary band observed at ~260 nm. It involves the delocalized electrons of the aromatic ring.
    
  • 
     Transition (Low Intensity):  Involving the lone pair on the ring nitrogen. Often obscured by the stronger 
    
    
    
    band in polar solvents (like water) due to hydrogen bonding, which stabilizes the ground state (lowering its energy) and causes a hypsochromic (blue) shift .
The pH Effect (Protonation)

The pyridine nitrogen is basic (pKa ~3.3 for Nicotinamide).

  • pH > 3: The ring nitrogen is unprotonated. The spectrum is dominated by the neutral species.

  • pH < 3: Protonation occurs (

    
    ). This removes the 
    
    
    
    transition (lone pair is bound) and stabilizes the
    
    
    orbital, often leading to a hyperchromic effect (increased intensity) or slight shifts, depending on the specific derivative.
Visualization of Spectral Logic

The following diagram illustrates the decision logic for selecting a wavelength and understanding environmental impacts.

SpectralLogic cluster_0 Molecular State cluster_1 Electronic Effect cluster_2 Spectral Outcome Compound Nicotinamide Derivative Auxochrome Substituent Effect (e.g., -NH2) Compound->Auxochrome Donating Group Solvent Solvent Choice (Water vs. MeOH) H_Bond H-Bonding Stabilizes n-orbital Solvent->H_Bond Polar Solvent pH pH Environment Protonation N-Protonation (Removes n->pi*) pH->Protonation pH < pKa BlueShift Blue Shift (Hypsochromic) H_Bond->BlueShift Protonation->BlueShift RedShift Red Shift (Bathochromic) Auxochrome->RedShift LambdaMax Observed Lambda Max BlueShift->LambdaMax RedShift->LambdaMax

Figure 1: Causal pathway of environmental and structural factors influencing the UV-Vis spectrum of nicotinamides.

Self-Validating Experimental Protocol

Phase 1: System Suitability (The Linearity Check)

Before analyzing samples, verify the instrument's performance in the Far UV region using Nicotinic Acid as a standard (recognized by pharmacopoeias).

  • Preparation: Prepare a 24 mg/L solution of Nicotinic Acid in 0.1 M HCl.

  • Blanking: Use 0.1 M HCl as the blank. Crucial: Ensure the blank has 0 absorbance at 261 nm relative to air.

  • Measurement: Scan from 210 nm to 300 nm.

  • Validation Criteria:

    • Peaks must appear at 213 nm and 261 nm .[1]

    • Absorbance at 261 nm should be 1.15 ± 0.05 AU .

    • Why? This confirms your monochromator alignment and detector linearity.

Phase 2: Sample Measurement (Substituted Nicotinamides)
  • Solvent Selection: Use Water or Methanol . Avoid Acetone or Benzene (high UV cutoff).

  • Concentration: Target 10–20 µg/mL (approx 0.1 mM).

    • Rule of Thumb: If

      
      , dilute. The Beer-Lambert law deviates due to stray light and molecular aggregation at high concentrations.
      
  • Scan Parameters:

    • Bandwidth: 1.0 nm or 2.0 nm.

    • Scan Speed: Medium (too fast distorts peak shapes).

    • Data Interval: 0.5 nm.

Phase 3: The "Derivative Check" (For Purity)

If analyzing Nicotinamide in the presence of contaminants, apply a First Derivative (dA/d


)  calculation in your software.
  • Protocol: Calculate the derivative of the spectrum.

  • Insight: The zero-crossing point of the first derivative corresponds exactly to the

    
    . If the zero-crossing shifts significantly between samples, you have a co-eluting impurity, even if the raw peak looks normal.
    

Advanced Application: Derivatization for Sensitivity

When sensitivity is limited or interference at 260 nm is high (e.g., in biological media), UV-Vis can be enhanced via chemical derivatization.

Case Study: Isoniazid (INH) While INH absorbs at 263 nm, it can be reacted with trans-cinnamaldehyde in acidic ethanol.

  • Reaction: Formation of a Schiff base (hydrazone).

  • Result: The

    
     shifts from 263 nm 
    
    
    
    ~360-364 nm .
  • Benefit: Moves the detection window away from protein/DNA interference (which absorb strongly at 260/280 nm), increasing assay specificity.

References

  • Starna Scientific. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Nicotinamide Spectral Data. Retrieved from [Link]

  • Campbell, M. T., et al. (2019).[2] Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Reddy, V., et al. (2019). Method development and validation for estimation of isoniazid in tablet dosage form by UV visible spectroscopy. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mayer, S. G., et al. (2021). pH-Dependent Flavin Adenine Dinucleotide and Nicotinamide Adenine Dinucleotide Ultraviolet Resonance Raman Spectra. Applied Spectroscopy. Retrieved from [Link]

Sources

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